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Compound of Interest

Compound Name:
Ethyl 2-

ethylcyclopropanecarboxylate

Cat. No.: B044356 Get Quote

For the attention of researchers, scientists, and professionals in drug development, this guide

provides a comparative spectroscopic analysis of ethyl cyclopropanecarboxylate and its

methylated analog, ethyl 2-methylcyclopropane-1-carboxylate. Due to a lack of comprehensive,

publicly available spectroscopic data for ethyl 2-ethylcyclopropanecarboxylate, this

document leverages data from closely related structures to provide valuable insights into the

expected spectroscopic features.

This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data for ethyl cyclopropanecarboxylate and ethyl 2-methylcyclopropane-1-

carboxylate. The experimental protocols for these analytical techniques are also detailed to

support the reproduction of such characterizations.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for ethyl cyclopropanecarboxylate

and ethyl 2-methylcyclopropane-1-carboxylate, offering a baseline for the characterization of

similar cyclopropane-containing esters.

¹H NMR Data
Solvent: CDCl₃
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Compound
Chemical Shift

(ppm)
Multiplicity Integration Assignment

Ethyl

cyclopropanecar

boxylate[1]

4.130 Quartet 2H -OCH₂CH₃

1.596 Multiplet 1H -CH-COO

1.263 Triplet 3H -OCH₂CH₃

0.958 - 0.845 Multiplet 4H Cyclopropyl CH₂

Ethyl 2-

methylcycloprop

ane-1-

carboxylate[2]

4.110 Quartet 2H -OCH₂CH₃

1.37 - 1.32 Multiplet 1H Cyclopropyl CH

1.255 Triplet 3H -OCH₂CH₃

1.16 - 1.108 Multiplet 1H Cyclopropyl CH

0.658 Multiplet 1H Cyclopropyl CH

1.16 Doublet 3H -CH₃

¹³C NMR Data
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Compound Chemical Shift (ppm) Assignment

Ethyl

cyclopropanecarboxylate[3]
174.5 C=O

60.5 -OCH₂CH₃

14.3 -OCH₂CH₃

12.9 -CH-COO

8.3 Cyclopropyl CH₂

Ethyl 2-methylcyclopropane-1-

carboxylate

Data not readily available in

search results.

Infrared (IR) Spectroscopy Data
Compound Wavenumber (cm⁻¹) Functional Group

Ethyl

cyclopropanecarboxylate[4][5]
~1730 C=O (Ester) Stretch

~1180 C-O Stretch

~3000 C-H (Aliphatic) Stretch

Ethyl 2-methylcyclopropane-1-

carboxylate[2]

Data presented as a spectrum

without peak tables.

Mass Spectrometry (MS) Data
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Compound m/z Relative Intensity Fragment

Ethyl

cyclopropanecarboxyl

ate[3][6]

114 [M]⁺ Molecular Ion

69 High [M - OCH₂CH₃]⁺

41 High [C₃H₅]⁺

Ethyl 2-

methylcyclopropane-

1-carboxylate[2]

128 [M]⁺ Molecular Ion

100 High [M - C₂H₄]⁺

83 High [M - OCH₂CH₃]⁺

55 High [C₄H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the expected proton chemical shift range (typically 0-12

ppm).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-cyclopropanecarboxylate
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4606079&Units=CAL&Mask=200
https://m.chemicalbook.com/SpectrumEN_20913-25-1_MS.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-

64 scans).

Apply a 30-degree pulse width with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected carbon chemical shift range (typically 0-220

ppm).

A higher number of scans is required due to the lower natural abundance of ¹³C (typically

1024 or more scans).

Use a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

ATR (Attenuated Total Reflectance): Apply a small amount of the sample directly onto the

ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or

through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight of the compound and its fragments (e.g., m/z 30-300).

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish

between ions of similar masses.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualized Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic characterization of

a chemical compound.
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Caption: General workflow for spectroscopic characterization.
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Caption: Rationale for the comparative analysis approach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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